molecular formula C14H11BrN2 B2528921 1-Benzyl-3-bromo-1H-indazole CAS No. 29985-03-3

1-Benzyl-3-bromo-1H-indazole

Cat. No.: B2528921
CAS No.: 29985-03-3
M. Wt: 287.16
InChI Key: DHBHSJONHUNOBH-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a bromine atom at the third position and a benzyl group at the first position of the indazole ring makes this compound unique and of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods generally provide good to excellent yields with minimal byproducts.

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

1-Benzyl-3-bromo-1H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 1-benzyl-3-azido-1H-indazole.

Comparison with Similar Compounds

1-Benzyl-3-bromo-1H-indazole can be compared with other indazole derivatives such as:

    1-Benzyl-1H-indazole: Lacks the bromine atom, which may result in different biological activities and reactivity.

    3-Bromo-1H-indazole: Lacks the benzyl group, which may affect its solubility and binding properties.

    1-Benzyl-3-azido-1H-indazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the third position and a benzyl group at the first position of the indazole ring. The molecular formula is C15H13BrN2C_{15}H_{13}BrN_2, with a molecular weight of 287.15 g/mol .

PropertyValue
Molecular Weight287.15 g/mol
CAS Number29985-03-3
Chemical StructureStructure

The primary targets of this compound include:

  • CHK1 and CHK2 Kinases : These kinases are crucial for cell cycle regulation and DNA damage response. Inhibition of these kinases can lead to disrupted cell cycle progression and apoptosis in cancer cells .
  • Human Serum and Glucocorticoid Dependent Kinase (SGK) : This kinase is involved in various cellular processes, including metabolism and cell survival .

The compound's interaction with these targets suggests that it may exert its effects through modulation of key signaling pathways related to cell proliferation and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed promising growth inhibition, with an IC50 value indicating effective cytotoxicity .
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary studies suggest that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : While less potent than its antibacterial effects, some studies report moderate antifungal activity against specific strains .

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of various indazole derivatives, including this compound. The study found that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and its targets, providing insights into its mode of action at the molecular level. These studies indicate that the compound binds effectively within the active sites of CHK1 and CHK2 kinases, disrupting their normal function and leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

1-benzyl-3-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHSJONHUNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29985-03-3
Record name 1-benzyl-3-bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-bromo-1H-indazole (90.4 g, 0.459 mol, 1.0 eq.) and toluene (450 mL) were placed in a 1 liter flask fitted with a mechanical stirrer under an atmosphere of nitrogen. Then potassium t-butoxide (t-BuOK, 54.2 g, 0.483 mol, 1.05 eq.) was added at room temperature over about half an hour and benzyl bromide (86.3 g, 0.505 mol, 1.1 eq.) was added over approximately 1.5 hours. The mixture was left stirred at the same temperature until the reaction was complete (checked by TLC, approximately 3 hours). Then 0.1 M HCl (45 mL) and water (90 mL) were added and the resulting phases were separated. The organic phase was washed with water, and the solvent was evaporated off at reduced pressure in order to obtain a red oily residue. The product was then precipitated through the addition of n-heptane, filtered and dried under vacuum at room temperature. Yield: 65.9 g of beige solid (yield 50%).
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
86.3 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
50%

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